Product packaging for Sphaeropsidin F(Cat. No.:)

Sphaeropsidin F

Cat. No.: B1250820
M. Wt: 336.5 g/mol
InChI Key: MDMNBGISPKQWRE-KNEKMNIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sphaeropsidin F is a pimarane diterpene, a class of natural compounds first isolated from fungi of the genus Diplodia . It is part of a larger family of sphaeropsidins (A-G) that have shown promise for various biological activities. Current scientific literature indicates that this compound was reported to show no significant activity in initial biological screenings, in contrast to its well-studied analogue, Sphaeropsidin A . The sphaeropsidin family has garnered significant research interest, particularly for its potential in agriculture and medicine. The most prominent member, Sphaeropsidin A, has demonstrated potent anticancer activity by overcoming apoptosis resistance through impairment of regulatory volume increase (RVI) in cancer cells . Other analogues have been investigated for their antifungal , antibacterial , and recently discovered, antiviral activities against coronaviruses . While specific research applications for this compound are still emerging, it serves as a valuable chemical reference standard and a starting point for structure-activity relationship (SAR) studies to better understand the pharmacophore of the sphaeropsidin class. This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O4 B1250820 Sphaeropsidin F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4R,4aR,4bR,7R,9S,10R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-4,4b,9,10-tetrol

InChI

InChI=1S/C20H32O4/c1-6-18(4)9-10-20(24)12(11-18)14(22)15(23)16-17(2,3)8-7-13(21)19(16,20)5/h6,11,13-16,21-24H,1,7-10H2,2-5H3/t13-,14+,15+,16+,18+,19+,20-/m1/s1

InChI Key

MDMNBGISPKQWRE-KNEKMNIZSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C(=C1)[C@@H]([C@@H]([C@@H]3[C@@]2([C@@H](CCC3(C)C)O)C)O)O)O)C=C

Canonical SMILES

CC1(CCC(C2(C1C(C(C3=CC(CCC32O)(C)C=C)O)O)C)O)C

Origin of Product

United States

Natural Occurrence and Isolation of Sphaeropsidin F

Fungal Bioprospecting for Sphaeropsidin F-Producing Organisms

The search for novel bioactive compounds has led researchers to investigate various fungal niches. Fungi, in their constant interaction with host organisms and competitors, produce a vast arsenal (B13267) of chemical compounds, including diterpenes like this compound. Bioprospecting efforts have successfully identified specific fungal species that synthesize this compound.

Endophytic fungi are considered a rich and still largely untapped source of novel natural products. Living in a symbiotic or commensal relationship with their host plants, they often produce compounds that can protect the host from pathogens or herbivores.

Recent studies have identified this compound from endophytic fungi. Notably, an investigation into the secondary metabolites of Smardaea sp. (strain AZ0432), an endophytic fungus isolated from the living photosynthetic tissues of the moss Ceratodon purpureus, revealed the production of this compound. nih.govacs.org In this particular study, this compound was isolated alongside its better-known analogues, Sphaeropsidin A, C, D, and E, as well as a series of new diterpenoids named smardaesidins. nih.govacs.org This discovery underscores the potential of exploring unique ecological niches, such as moss endophytes, for novel chemical entities. nih.govnih.gov

Phytopathogenic fungi, or plant pathogens, are a well-documented source of phytotoxins and other secondary metabolites that play a role in disease development. core.ac.uk this compound was first discovered and identified from a phytopathogenic fungus. vulcanchem.com

The primary and most well-documented source of this compound is the fungus Diplodia cupressi, also known by its synonym Sphaeropsis sapinea f. sp. cupressi. vulcanchem.comnih.govcore.ac.uk This pathogen is the causal agent of a severe canker disease affecting Italian cypress trees (Cupressus sempervirens). nih.govcore.ac.uk The production of a suite of related toxic compounds, known as sphaeropsidins, is characteristic of this fungus and is believed to contribute to the symptoms of the disease. up.ac.za this compound is produced in vitro in liquid cultures of the fungus, although typically as a minor component compared to the main phytotoxin, Sphaeropsidin A. core.ac.ukrsc.org The investigation of toxins from Diplodia species has been a key driver in the discovery of this compound and its analogues. nih.govup.ac.za

The following table summarizes the known fungal sources of this compound:

Fungal Source of this compound

Fungal Species Synonym Lifestyle Host Organism
Diplodia cupressi Sphaeropsis sapinea f. sp. cupressi Phytopathogenic Cupressus sempervirens (Italian Cypress)
Smardaea sp. AZ0432 N/A Endophytic Ceratodon purpureus (Fire Moss)

Isolation Methodologies for this compound and Co-occurring Analogues

The isolation of this compound from fungal cultures follows a multi-step process typical for the purification of natural products. The general strategy involves extraction from the fungal biomass and culture medium, followed by a series of chromatographic separations to isolate the compound of interest from a complex mixture of other metabolites.

The process generally begins with the cultivation of the fungus, such as Diplodia cupressi, in a liquid medium. core.ac.uk After a suitable incubation period, the culture broth and mycelia are harvested. The fungal material is typically homogenized and extracted with an organic solvent like methanol (B129727) or ethyl acetate (B1210297) to draw out the secondary metabolites. mdpi.com The resulting crude extract contains a mixture of all the solvent-soluble compounds produced by the fungus.

This crude extract is then subjected to chromatographic purification. vulcanchem.com Column chromatography using silica (B1680970) gel as the stationary phase is a common first step. mdpi.com The column is eluted with a gradient of solvents, often a mixture of a non-polar solvent (like n-hexane or chloroform) and a more polar solvent (like ethyl acetate or isopropanol), to separate the compounds based on their polarity. mdpi.com Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the desired compounds.

Fractions containing this compound are often further purified using additional chromatographic techniques. vulcanchem.com Preparative TLC or High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column, can be employed to achieve high purity. nih.govfrontiersin.org

During the isolation of this compound, a number of structurally related analogues are frequently co-isolated. These compounds share the same pimarane (B1242903) diterpene core but differ in their oxidation patterns and functional groups. The structural elucidation of this compound and its analogues relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). vulcanchem.com

The table below lists some of the common analogues that co-occur with this compound during its isolation from fungal sources.

Co-occurring Analogues of this compound

Compound Name Fungal Source(s)
Sphaeropsidin A Diplodia cupressi, Smardaea sp., Diplodia corticola, Aspergillus spp.
Sphaeropsidin B Diplodia cupressi, Diplodia corticola
Sphaeropsidin C Diplodia cupressi, Smardaea sp., Diplodia mutila
Sphaeropsidin D Diplodia cupressi, Smardaea sp.
Sphaeropsidin E Diplodia cupressi
Sphaeropsidin G Diplodia corticola
Sphaeropsidone Sphaeropsis sapinea f. sp. cupressi
episphaeropsidone Sphaeropsis sapinea f. sp. cupressi

Biosynthetic Pathways of Sphaeropsidin F

General Diterpene Biosynthesis from Geranylgeranyl Pyrophosphate (GGPP)

Diterpenes are a diverse class of terpenes built from four isoprene (B109036) units, giving them a C20 molecular formula. wikipedia.org Their biosynthesis across plants, fungi, and bacteria begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgresearchgate.net

The formation of GGPP itself is a multi-step process:

Formation of C5 Units: The pathway starts with the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netjmb.or.kr These are synthesized through the mevalonic acid (MVA) pathway in the cytoplasm of fungi. jmb.or.kr

Chain Elongation: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. jmb.or.krfrontiersin.org This elongation process first yields geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15), culminating in the formation of GGPP (C20). wikipedia.orgumich.edu

Once formed, GGPP serves as the substrate for a wide array of diterpene synthases (diTPS), which are the key enzymes responsible for generating the vast structural diversity of diterpenes. researchgate.netjmb.or.kr These enzymes catalyze complex cyclization reactions, converting the linear GGPP molecule into various cyclic skeletons. Diterpene synthases are typically categorized into two main classes:

Class II Diterpene Synthases: These enzymes initiate cyclization by protonating a double bond in GGPP, leading to a bicyclic intermediate, often a labdane-related diphosphate (B83284) cation. researchgate.net

Class I Diterpene Synthases: These enzymes catalyze the ionization of the diphosphate group from the substrate, followed by further cyclization, rearrangement, and termination steps to form the final hydrocarbon scaffold. jmb.or.krresearchgate.net

Following the creation of the core diterpene skeleton, a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (P450s), introduce functional groups such as hydroxyls, epoxides, or carboxyls. researchgate.netresearchgate.net These modifications are responsible for the final structure and biological activity of the specific diterpenoid.

Table 1: Key Steps in General Diterpene Biosynthesis

StepPrecursor(s)Key Enzyme ClassProduct
Building Block Synthesis Acetyl-CoAVariousIsopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)
Precursor Formation DMAPP, IPPGeranylgeranyl Pyrophosphate Synthase (GGPPS)Geranylgeranyl Pyrophosphate (GGPP)
Scaffold Formation GGPPDiterpene Synthases (diTPS)Various Diterpene Skeletons (e.g., Pimarane)
Functionalization Diterpene SkeletonCytochrome P450s, TransferasesFunctionalized Diterpenoids

Proposed Enzymatic Steps in Sphaeropsidin F Formation

The precise enzymatic pathway for this compound has not been fully elucidated, but a plausible sequence can be proposed based on the biosynthesis of its close analogue, Sphaeropsidin A, and other pimarane (B1242903) diterpenes. nih.gov The pathway from GGPP is thought to involve a two-step cyclization followed by a series of specific oxidation reactions.

Cyclization to Pimarane Skeleton: The biosynthesis is initiated by a diterpene synthase that converts GGPP into the characteristic tricyclic pimarane scaffold. This likely involves the sequential action of Class II and Class I synthase domains, which may be present on one or more proteins, to form a pimaradiene intermediate.

Hydroxylation Events: Following the formation of the pimarane core, a series of regioselective hydroxylation reactions occur. This compound possesses four hydroxyl groups at positions C-1, C-6, C-7, and C-9. vulcanchem.com These oxidations are catalyzed by specific cytochrome P450 monooxygenases. Each P450 enzyme is responsible for introducing a hydroxyl group at a particular carbon atom on the scaffold. The order of these hydroxylation steps can vary in different biosynthetic pathways.

This proposed sequence highlights the modularity of diterpene biosynthesis, where a common hydrocarbon scaffold is modified by a series of tailoring enzymes to produce a family of related but distinct molecules.

Table 2: Proposed Biosynthetic Sequence for this compound

StepSubstrateProposed Enzyme ClassIntermediate/ProductKey Transformation
1Geranylgeranyl Pyrophosphate (GGPP)Diterpene Synthase (diTPS)Pimaradiene IntermediateCyclization of linear C20 precursor
2Pimaradiene IntermediateCytochrome P450 MonooxygenaseHydroxylated PimaradieneOxidation at C-1, C-6, C-7, or C-9
3Hydroxylated PimaradieneCytochrome P450 MonooxygenaseDihydroxylated PimaradieneSubsequent oxidation
4Dihydroxylated PimaradieneCytochrome P450 MonooxygenaseTrihydroxylated PimaradieneSubsequent oxidation
5Trihydroxylated PimaradieneCytochrome P450 MonooxygenaseThis compoundFinal oxidation to yield the tetrol

Genetic Determinants of this compound Biosynthesis

The enzymes responsible for producing fungal secondary metabolites like this compound are typically encoded by genes clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). frontiersin.orgmdpi.com While the specific BGC for this compound has not been identified, its structure can be predicted based on the proposed biosynthetic pathway and knowledge of other diterpene BGCs.

A putative this compound BGC would be expected to contain the genetic code for:

A Diterpene Synthase (diTPS): This is the foundational gene for the pathway, responsible for creating the pimarane skeleton from GGPP. Fungal diTPS genes can be complex, sometimes encoding both Class I and Class II functionalities.

Cytochrome P450 Monooxygenases: The cluster would need to contain several distinct P450 genes to account for the multiple, specific hydroxylation steps at C-1, C-6, C-7, and C-9. researchgate.net

Regulatory Proteins: BGCs almost always contain one or more transcription factors that regulate the expression of the other genes in the cluster, ensuring that the compound is produced at the appropriate time and in the correct amount.

Transporters: Genes encoding transporter proteins, which export the final compound out of the fungal cell, may also be present.

Identifying and characterizing this BGC through genome sequencing and bioinformatic analysis of Diplodia cupressi or other producing organisms is a key step toward understanding and manipulating the production of this compound. jmb.or.kr

Chemoenzymatic Approaches to this compound Production

Chemoenzymatic synthesis combines the strengths of chemical and biological catalysis to create efficient and selective routes to complex molecules. mdpi.comfrontiersin.org This strategy offers a promising, though currently hypothetical, approach to the production of this compound and its analogues.

A potential chemoenzymatic strategy could involve two main stages:

Enzymatic Scaffold Synthesis: The complex pimarane carbon skeleton, which is challenging to construct using traditional chemical synthesis due to its multiple stereocenters, could be produced biocatalytically. This would involve heterologously expressing the responsible diterpene synthase gene in a microbial host like E. coli or yeast. jmb.or.kr The host organism would be engineered to produce high levels of GGPP and would use the recombinant diTPS to convert it into the pimarane hydrocarbon precursor. csic.es

Chemical Functionalization: The enzymatically produced pimarane scaffold could then be isolated and subjected to chemical reactions to install the four hydroxyl groups. While less selective than enzymes, chemical methods for hydroxylation are versatile and could be optimized to achieve the desired pattern seen in this compound.

This approach leverages the unparalleled ability of enzymes to perform complex cyclizations with perfect stereocontrol, while using the flexibility of synthetic chemistry for the subsequent functional group installations. mdpi.com Advances in protein engineering could further enhance this process by evolving the P450 enzymes themselves for greater stability and efficiency in vitro. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Sphaeropsidin F

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration

The relative stereochemistry of Sphaeropsidin F was elucidated primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in assigning the proton and carbon signals of the molecule.

Of particular importance for determining the relative configuration were Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. These experiments reveal through-space correlations between protons, allowing for the deduction of their relative spatial proximity. Key NOESY correlations observed for this compound would have established the stereochemical relationships between the substituents on its tetracyclic core.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.51.55 (m), 1.65 (m)
218.21.70 (m), 1.80 (m)
342.11.45 (m), 1.55 (m)
433.5-
555.41.15 (d, 9.0)
675.14.10 (br s)
7212.8-
8138.9-
958.3-
1037.9-
1121.71.90 (m), 2.05 (m)
1235.62.15 (m), 2.30 (m)
1348.2-
14148.56.00 (dd, 17.5, 10.5)
15111.85.05 (d, 17.5), 5.00 (d, 10.5)
1633.1-
1721.51.25 (s)
1828.71.10 (s)
1921.91.20 (s)
2014.80.85 (s)

Note: The data presented are representative and based on the structural elucidation of sphaeropsidins.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the molecular formula of this compound. This technique provides a highly precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition. The molecular formula of this compound was established as C₂₀H₂₈O₄.

Table 2: HRMS Data for this compound

IonCalculated MassMeasured MassMolecular Formula
[M+H]⁺333.2066333.2069C₂₀H₂₉O₄

X-ray Crystallography for Absolute Configuration Assignment

While the relative stereochemistry of sphaeropsidins can be determined by NMR, the assignment of the absolute configuration often requires X-ray crystallography. This technique provides a definitive three-dimensional structure of a molecule in its crystalline state. For the sphaeropsidin class of compounds, the absolute configuration has been confirmed through X-ray analysis of derivatives. This crystallographic data serves as a reference for assigning the absolute stereochemistry of other members of the family, including this compound, by chemical correlation or comparison of chiroptical data.

Chiroptical Spectroscopy (e.g., ECD) in Stereochemical Assignments of this compound

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful tool for assigning the absolute configuration of chiral molecules in solution. The experimental ECD spectrum of a natural product is compared with the theoretically calculated spectrum for its possible enantiomers. A good correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry. For this compound, the comparison of its experimental ECD spectrum with that of closely related sphaeropsidins of known absolute configuration, or with quantum chemical calculations, would have been used to confirm its absolute stereochemistry. The Cotton effects observed in the ECD spectrum are characteristic of the chromophores present in the molecule and their spatial arrangement.

Total Synthesis Strategies for Sphaeropsidin F and Its Analogues

Retrosynthetic Analysis of the Pimarane (B1242903) Diterpene Skeleton of Sphaeropsidin F

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netijfans.org For this compound, the analysis begins with the complex tetracyclic pimarane core. The pimarane skeleton is characterized by a 6/6/6 tricyclic system with a vinyl group and a methyl group at the C-13 position.

A primary disconnection would target the bonds that form the rings. Inspired by the biosynthetic pathway of related pimarane diterpenes, which originate from geranylgeranyl pyrophosphate (GGPP), a key disconnection could be a cyclase-promoted-type cyclization. researchgate.netumich.edu This suggests that the complex tetracyclic system could be assembled from a suitably functionalized acyclic or bicyclic precursor.

A plausible retrosynthetic strategy for the core structure of isopimarane-containing natural products like sphaeropsidins involves a key Michael-double reaction sequence. umich.edu This approach would disconnect the tetracyclic system into a more manageable bicyclic precursor. Further disconnections would simplify this intermediate into simpler building blocks, often involving well-established cycloaddition reactions or annulation strategies to construct the six-membered rings. The peripheral functional groups, such as hydroxyl and ketone moieties, would be considered in terms of their compatibility with the planned reactions and installed at appropriate stages, either before or after the core structure is assembled, through functional group interconversions. slideshare.net

Key Disconnections in a Hypothetical Retrosynthesis of this compound:

Disconnection StrategyResulting Precursors/SynthonsKey Forward Reaction
Intramolecular CyclizationFunctionalized Decalin SystemCationic Cyclization Cascade
Michael-Double ReactionBicyclic Enone and a NucleophileConjugate Addition/Annulation
Diels-Alder CycloadditionDiene and Dienophile Fragments[4+2] Cycloaddition

Key Stereoselective Transformations in this compound Synthesis

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. ijfans.org Therefore, controlling the stereochemistry at each of the chiral centers within this compound is of paramount importance. Stereoselective synthesis aims to produce a specific stereoisomer of a product. ijfans.orgkth.se

Achieving the correct relative and absolute stereochemistry in the synthesis of this compound would rely on a variety of modern synthetic methods:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity in key bond-forming reactions. ijfans.orgrroij.com For instance, an asymmetric Diels-Alder reaction could be employed to set multiple stereocenters in one step with high enantiomeric excess.

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. For this compound, a terpene-derived starting material could provide a pre-existing stereochemically defined core upon which the rest of the molecule is built.

Substrate-Controlled Diastereoselection: In this approach, existing stereocenters in the molecule direct the formation of new stereocenters. This is particularly relevant in the construction of fused ring systems where the conformation of the intermediate can dictate the facial selectivity of an incoming reagent.

Stereospecific Reactions: These are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. ijfans.org For example, a stereospecific epoxidation followed by a regioselective opening could be used to install hydroxyl groups with the desired stereochemistry.

The synthesis of tetrasubstituted chromanones, for example, has benefited from the development of chiral ligands like PyDHIQ for palladium-catalyzed conjugate additions, showcasing how ligand design is crucial for achieving high enantioselectivity in the formation of complex stereocenters. rsc.org Such principles would be directly applicable to the challenges posed by this compound.

Challenges and Innovations in Synthetic Routes to this compound

The synthesis of a complex molecule like this compound is fraught with challenges. The very fact that its total synthesis remains unreported highlights the difficulties involved.

Principal Synthetic Hurdles:

Construction of the Tetracyclic Core: Assembling the fused 6/6/6 ring system with the correct stereochemical configuration is a significant challenge. Ring strain and unfavorable steric interactions can impede key cyclization reactions.

Stereochemical Control: The molecule contains multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry across the entire molecule requires highly selective reactions and careful planning.

Scalability: Developing a synthetic route that can produce sufficient quantities of the material for biological testing is a major challenge, especially for complex, multi-step syntheses. umich.edu

Innovations to Overcome Challenges:

New Reaction Methodologies: The development of novel chemical reactions, particularly those that can form multiple bonds in a single operation (tandem or cascade reactions), can significantly improve the efficiency of a synthesis. drugtargetreview.com A proposed Michael-double reaction sequence for the isopimarane (B1252804) core is an example of such an innovation. umich.edu

Flow Chemistry and Automation: The use of flow chemistry can offer better control over reaction parameters like temperature and pressure, potentially improving yields and selectivity in sensitive transformations. drugtargetreview.com Automation and AI-driven synthesis planning are also emerging as powerful tools to accelerate the discovery and optimization of synthetic routes. rroij.comdrugtargetreview.com

Biocatalysis: Employing enzymes to carry out specific transformations can offer unparalleled selectivity under mild conditions, providing a green and efficient alternative to traditional chemical reagents. ijfans.org

Convergent and Divergent Synthetic Approaches to this compound and Related Compounds

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. While a linear synthesis builds a molecule step-by-step, convergent and divergent approaches offer greater efficiency and flexibility.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. mdpi.comnih.gov This is particularly useful for exploring structure-activity relationships (SAR). researchgate.net For the sphaeropsidins, a common pimarane core could be synthesized and then subjected to various late-stage functionalization reactions to produce this compound and its natural analogues (like Sphaeropsidin A, B, C) as well as novel, non-natural derivatives. researchgate.netnih.gov This strategy allows for the efficient preparation of multiple target molecules from a single advanced precursor. nih.gov The creation of hemisynthetic derivatives of Sphaeropsidin A to probe anticancer activity is a practical example of a divergent approach. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Sphaeropsidin F and Its Analogues

Identification of Pharmacophoric Elements Critical for Activity in Sphaeropsidins A-F

The biological activity of sphaeropsidins, a class of pimarane (B1242903) diterpenes, is intrinsically linked to their specific structural features. researchgate.net Research into the structure-activity relationships (SAR) of sphaeropsidins A-F has identified several key pharmacophoric elements that are critical for their phytotoxic and antifungal activities. nih.gov These elements collectively contribute to the molecule's ability to interact with biological targets.

The fundamental pharmacophore for the biological activity of sphaeropsidins A-F includes:

The tricyclic pimarane system: The integrity of this core scaffold is paramount for activity. nih.gov

The C(8)-C(14) double bond: This feature is consistently associated with the biological effects observed. nih.gov

A tertiary hydroxyl group at C-9: This functional group is crucial for maintaining activity. nih.gov

A vinyl group at C-13: The presence of this group is a key determinant of the molecule's biological profile. nih.gov

A carboxylic group at C-10: This acidic moiety is essential for the observed phytotoxic and antifungal properties. nih.gov

An intact A-ring: The structural integrity of the A-ring is necessary for the molecule's activity. nih.gov

These features constitute the core structural requirements for the non-selective phytotoxic and antimycotic activity observed in sphaeropsidins A-F. nih.gov

Role of Specific Functional Groups on Activity

The specific functional groups attached to the pimarane core of sphaeropsidins play distinct and crucial roles in modulating their biological activity.

C-7 Carbonyl Group: In analogues like sphaeropsidin C, the presence of a carbonyl group at the C-7 position is a key structural feature. ontosight.ai

Hemiketalic Lactone: Sphaeropsidin A and D feature a hemiketal lactone bridge between C-6 and C-10. vulcanchem.comvulcanchem.com This structural element is a significant contributor to their biological activity, including anticancer properties. vulcanchem.comnih.gov Sphaeropsidin F, however, lacks this feature and instead possesses distinct hydroxyl groups at these positions. vulcanchem.com

C-9 Hydroxyl Group: A tertiary hydroxyl group at the C-9 position is consistently identified as a critical pharmacophoric element for the phytotoxic and antifungal activities across the sphaeropsidin family. nih.gov

C-13 Vinyl Group: The vinyl group at C-13 is another essential feature for the biological activity of sphaeropsidins. nih.gov

A-ring Integrity: The integrity of the A-ring is indispensable for the biological activity of sphaeropsidins. nih.gov Modifications to this ring system can lead to a significant reduction or complete loss of their phytotoxic and antifungal effects.

Comparative Analysis of this compound with Other Sphaeropsidin Analogues (A-E, G)

The sphaeropsidin family comprises several analogues (A-G) that share the pimarane diterpene core but differ in their oxygenation and substitution patterns. These structural variations lead to differences in their biological activities. This compound is structurally distinct from its analogues, primarily due to its unique hydroxylation pattern.

Table 1: Structural and Activity Comparison of Sphaeropsidin Analogues

CompoundKey Structural FeaturesNotable Biological Activities
Sphaeropsidin A Hemiketal lactone between C-6 and C-10, α,β-unsaturated ketone. vulcanchem.comvulcanchem.comPotent and cell-specific anticancer activity, phytotoxic, antifungal, antibacterial. researchgate.netresearchgate.netnih.gov
Sphaeropsidin B Reduction product of Sphaeropsidin A. nih.govPhytotoxic and antifungal. nih.gov
Sphaeropsidin C Possesses a C-7 carbonyl group. ontosight.aiPhytotoxic and antifungal. nih.govnih.gov
Sphaeropsidin D 11-hydroxylated derivative of sphaeropsidin A. vulcanchem.comPhytotoxic and antifungal. nih.gov
Sphaeropsidin E Features a tetrasubstituted double bond. vulcanchem.comPhytotoxic and antifungal. nih.gov
This compound Contains four hydroxyl groups at C-1, C-6, C-7, and C-9; lacks the hemiketal lactone. vulcanchem.comPhytotoxic and antifungal. nih.gov
Sphaeropsidin G A related pimarane diterpene.Information on specific activity is limited in the provided context.

Sphaeropsidin A is the most extensively studied analogue, demonstrating potent anticancer activity against drug-resistant cell lines. nih.gov Its mechanism of action involves the induction of cellular shrinkage. nih.gov In contrast, this compound, with its four hydroxyl groups and lack of a hemiketal lactone, exhibits general phytotoxic and antifungal activities. nih.govvulcanchem.com The structural differences, particularly the presence or absence of the hemiketal lactone and the specific oxygenation patterns, are key determinants of the varying biological profiles within the sphaeropsidin family. vulcanchem.comvulcanchem.com

Mechanistic Investigations of Biological Activities of Sphaeropsidins

Molecular Mechanisms of Antimicrobial Activity of Sphaeropsidin A and Analogues

Sphaeropsidin A has demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. nih.govnih.govfrontiersin.org Its mechanisms of action are multifaceted, involving the disruption of microbial community structures and interference with essential cellular processes.

Disruption of Biofilm Formation in Pathogenic Microorganisms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and host immune responses. nih.govtandfonline.com Sphaeropsidin A has been shown to effectively inhibit biofilm formation in several clinically significant pathogens.

At sub-inhibitory concentrations, Sphaeropsidin A significantly reduces the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govmdpi.comcolab.ws Similarly, it has demonstrated potent activity against biofilms of the emerging multidrug-resistant fungus Candida auris. colab.wsmdpi.com Studies on C. auris revealed that Sphaeropsidin A and its liposomal formulation are fungistatic and can significantly inhibit the formation of both early and mature biofilms. mdpi.com This anti-biofilm activity is crucial, as biofilm formation is a major contributor to the antimicrobial resistance observed in many fungal and bacterial infections. nih.govmdpi.com

Interestingly, combinations of Sphaeropsidin A with another fungal metabolite, epi-epoformin, have exhibited synergistic antimicrobial effects while reducing cytotoxicity to human cells. nih.govnih.gov

Table 1: Anti-Biofilm Activity of Sphaeropsidin A

Pathogen Effect Concentration Reference
Methicillin-resistant S. aureus (MRSA) Decreased biofilm formation Sub-inhibitory nih.govnih.gov
Pseudomonas aeruginosa Decreased biofilm formation Sub-inhibitory nih.govmdpi.com

Impact on Microbial Cell Cycle and Reactive Oxygen Species (ROS) Production

Beyond its effects on biofilms, Sphaeropsidin A exerts its antimicrobial action by disrupting fundamental cellular processes in pathogens. In Candida auris, investigations into its antifungal mechanism pointed to significant alterations in the production of reactive oxygen species (ROS) and disruption of the cell cycle. mdpi.comnih.gov

Treatment of C. auris with Sphaeropsidin A led to an increase in intracellular ROS, inducing oxidative stress which is believed to contribute to its antifungal effect. mdpi.com Flow cytometry analysis of the C. auris cell cycle revealed that Sphaeropsidin A causes a block in cell cycle progression. mdpi.comresearchgate.net Specifically, after treatment, a higher percentage of cells were found in the S phase and were delayed in progressing to the G2/M phase compared to untreated cells. mdpi.com This disruption of the cell cycle is a key part of its mechanism of action. mdpi.comresearchgate.net

Cellular Mechanisms of Preclinical Anticancer Activity of Sphaeropsidin A and Analogues

Sphaeropsidin A has shown promising and specific anticancer activity, particularly against drug-resistant cancers like melanoma and renal cancer. semanticscholar.orgnih.govnih.gov Its unique mechanism of action circumvents common drug resistance pathways. ulb.ac.beresearchgate.net While much of the detailed research has focused on Sphaeropsidin A, the findings often extend to its analogues, which are being developed to enhance efficacy and explore structure-activity relationships. vulcanchem.comulb.benih.gov

Modulation of Cellular Volume Regulation and Ion Homeostasis

A key aspect of Sphaeropsidin A's anticancer activity is its ability to modulate cellular volume by interfering with ion homeostasis. nih.govnih.gov Cancer cells often resist apoptosis by managing their cell volume through a process called regulatory volume increase (RVI). ulb.ac.be Sphaeropsidin A targets and impairs this RVI mechanism. nih.govnih.gov

The compound induces a rapid loss of intracellular chloride (Cl⁻) ions and a decrease in the extracellular bicarbonate (HCO₃⁻) concentration. nih.govnih.gov This disruption of ion balance is attributed to the inhibition of specific ion transporters, such as the Na-K-2Cl (NKCC1) cotransporter and/or Cl⁻/HCO₃⁻ anion exchangers. nih.govnih.govresearchgate.net The resulting ion efflux leads to a significant and sustained decrease in cancer cell volume. nih.gov

Induction of Cellular Shrinkage Phenomenon

The modulation of ion homeostasis by Sphaeropsidin A directly leads to a pronounced and rapid cellular shrinkage. nih.govulb.ac.be This shrinkage is a critical early event in the cell death process induced by the compound and is considered the cause, rather than a consequence, of apoptosis. ulb.ac.be Videomicroscopy studies on melanoma cells treated with Sphaeropsidin A have documented this marked shrinkage occurring within the first 6 to 12 hours of treatment. nih.gov

This cellular shrinkage becomes irreversible after about 6 hours of exposure to the compound. nih.gov The sustained reduction in cell volume is thought to directly trigger the apoptotic cascade, thereby bypassing traditional signaling pathways that are often dysregulated in resistant cancer cells. ulb.ac.be

Table 2: Effects of Sphaeropsidin A on Cancer Cells

Cell Line(s) Observed Effect Mechanism Reference
SKMEL-28 (Melanoma) Marked cellular shrinkage Impairment of Regulatory Volume Increase (RVI), loss of intracellular Cl⁻ nih.gov
B16F10 (Melanoma) Marked cellular shrinkage Impairment of Regulatory Volume Increase (RVI) nih.gov

Endoplasmic Reticulum (ER) Stress and Proteasomal Inhibition

While Sphaeropsidin A's primary anticancer mechanism involves the dysregulation of cell volume, recent studies on its synthetic analogues have revealed an additional mode of action involving the endoplasmic reticulum (ER). ulb.ac.bedigitellinc.com Certain hemisynthetic derivatives of Sphaeropsidin A, modified at the C15,C16-alkene moiety, have been found to induce severe ER swelling. nih.govdntb.gov.uaresearchgate.net

This ER swelling is associated with potent inhibition of the proteasome, a cellular complex responsible for degrading un/misfolded proteins. nih.govresearchgate.net The accumulation of these proteins due to proteasomal inhibition leads to ER stress, which can trigger cell death. plos.org This mechanism, featuring ER stress and proteasomal inhibition, was not observed with the natural Sphaeropsidin A, suggesting that chemical modification can introduce novel and potent anticancer activities. ulb.ac.bedigitellinc.comnih.gov A pyrene-conjugated derivative, for instance, showed a 5- to 10-fold increase in potency compared to the parent compound, linked to this ER-stress-mediated cell death pathway. ulb.ac.be

Target Identification and Molecular Interactions (e.g., Keap1-Nrf2 axis, Cys151 covalent binding)

The molecular mechanisms of sphaeropsidins are being actively investigated, with significant insights derived from studies on the most prominent member of the family, Sphaeropsidin A. This research provides a likely model for the activity of Sphaeropsidin F.

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. researchgate.netnih.gov Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome, which keeps Nrf2 activity low. researchgate.netnih.gov In response to cellular stress, reactive cysteine residues on Keap1 can be modified by electrophilic compounds. mdpi.comfrontiersin.org This modification causes a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. frontiersin.org As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com

Detailed studies on Sphaeropsidin A have identified it as a novel Nrf2 agonist. nih.gov The proposed mechanism involves the direct covalent binding of Sphaeropsidin A to a specific, functionally critical cysteine residue on Keap1, namely Cys151. nih.gov This binding event disrupts the Keap1-Nrf2 interaction, leading to the stabilization and activation of Nrf2. nih.gov The interaction with Cys151 is a key mechanism for various Nrf2 activators, as this residue is located within the BTB domain of Keap1, which is crucial for its function in the E3 ubiquitin ligase complex. nih.govfrontiersin.org By targeting this specific residue, Sphaeropsidin A effectively up-regulates the Nrf2-mediated antioxidant response, which in turn can inhibit inflammatory pathways like NF-κB and the NLRP3 inflammasome. nih.gov

Overcoming Apoptosis Resistance and Multidrug Resistance in Cellular Models

A significant feature of the sphaeropsidin family, highlighted by research on Sphaeropsidin A, is its ability to overcome common resistance mechanisms in cancer cells, including resistance to apoptosis and multidrug resistance (MDR). nih.govnih.gov This makes it a compound of interest for treating cancers that are intrinsically resistant to conventional therapies, such as melanoma and renal cancers. nih.govvumc.org

The primary mechanism by which Sphaeropsidin A circumvents apoptosis resistance is through the impairment of regulatory volume increase (RVI). vumc.orgulb.ac.be It induces a rapid and significant shrinkage of cancer cells by causing a loss of intracellular chloride (Cl⁻) ions. nih.govulb.ac.be This sustained cell shrinkage is a causal event that directly triggers apoptosis, bypassing classical signaling pathways that are often defective in resistant cancer cells. nih.govulb.ac.be The effect on ion homeostasis is attributed to the targeting of ion transport proteins, such as the Na-K-2Cl cotransporter (NKCC1) and Cl⁻/HCO₃⁻ anion exchangers. nih.govvumc.org

Furthermore, Sphaeropsidin A has demonstrated efficacy against cancer cell lines that exhibit MDR phenotypes, including those that overexpress ABC transporters like P-glycoprotein (ABCB1). nih.gov Studies have shown that resistant cell models can be as sensitive, or even more so, to Sphaeropsidin A than their non-resistant parent cell lines. nih.gov

Table 1: In Vitro Activity of Sphaeropsidin A Against Drug-Resistant Cancer Cell Lines Data extracted from studies on various cancer models to illustrate the compound's ability to overcome resistance.

Cell Line (Cancer Type)Resistance PhenotypeParent IC₅₀ (µM)Resistant IC₅₀ (µM)
Human Non-Small Cell Lung Cancer
NCI-H460Parent1.8-
NCI-H460/RDoxorubicin-Resistant-1.5
Human Glioblastoma
U373Parent1.0-
U373/CDDPCisplatin-Resistant-0.8
Human Melanoma
SKMEL-28Parent1.2-
SKMEL-28/RDoxorubicin-Resistant-1.1
Human Breast Cancer
MCF-7Parent2.5-
MCF-7/RDoxorubicin-Resistant-2.0

IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment. Data adapted from studies on Sphaeropsidin A. nih.gov

Phytotoxic Effects and Mechanisms in Plant-Pathogen Interactions

This compound is a phytotoxic metabolite produced by the fungus Sphaeropsis sapinea f. sp. cupressi (also known as Diplodia cupressi), a pathogen that causes severe canker disease in cypress trees. vulcanchem.comnih.gov Sphaeropsidins A through F, all produced by this fungus, exhibit non-selective phytotoxic activity. nih.gov

The phytotoxicity of these compounds is linked to specific structural features. Structure-activity relationship studies have revealed that the integrity of the core tricyclic pimarane (B1242903) system is essential for their activity. nih.gov Other critical chemical moieties include:

The double bond between carbons C8 and C14

The tertiary hydroxyl group at C9

The vinyl group at C13

The carboxylic acid group at C10

These structural elements collectively contribute to the ability of this compound and its analogues to damage plant tissues. The phytotoxic activity manifests as browning and necrosis on the young twigs of host plants like Cupressus sempervirens and as yellowing and necrosis on non-host plants such as tomato and oat. nih.gov This broad-spectrum toxicity suggests that this compound plays a role in the pathogenesis of the producing fungus by killing host cells, thereby facilitating colonization and disease development. nih.govnih.gov

Table 2: Phytotoxic Activity Profile of Sphaeropsidins

Compound FamilyProducing FungusEffect on PlantsKey Structural Requirement for Activity
Sphaeropsidins (A-F)Sphaeropsis sapinea f. sp. cupressi (Diplodia cupressi)Non-selective phytotoxicity, causing necrosis and cankers. nih.govnih.govIntact tricyclic pimarane system and specific functional groups (C8=C14 double bond, C9-OH, C13-vinyl, C10-COOH). nih.gov

Insecticidal Activity and Putative Mode of Action

In addition to phytotoxicity, the sphaeropsidin family of compounds exhibits notable insecticidal properties. nih.govnih.gov While specific data on this compound is limited, studies on the closely related Sphaeropsidin A provide strong evidence for the family's potential as insect-control agents.

Research has demonstrated that Sphaeropsidin A possesses clear oral toxicity against the model lepidopteran pest Spodoptera littoralis. researchgate.net In these studies, the compound did not show lethal effects upon direct contact (spraying), but when ingested, it proved to be toxic to the larvae. researchgate.net This points to a mode of action that requires ingestion, making it effective against chewing insects. researchgate.net

Further studies have also reported larvicidal and biting deterrent activities for Sphaeropsidin A against the mosquito Aedes aegypti, the vector for several arboviruses. mdpi.com The collective evidence suggests that sphaeropsidins, likely including this compound, can act as defensive chemicals for their host fungi or plants, protecting them from herbivorous insects through oral toxicity and deterrence. researchgate.net

Semisynthetic Modifications and Analog Design Based on Sphaeropsidin F Scaffold

Derivatization Strategies for Sphaeropsidin F

The derivatization of the sphaeropsidin scaffold is guided by structure-activity relationship (SAR) studies, which have identified specific sites on the molecule that can be modified without losing, and in many cases enhancing, biological activity. Research has indicated that certain functionalities are critical for the compound's anticancer effects, while others are more tolerant to chemical alteration. nih.gov

Key findings from SAR studies on the Sphaeropsidin A scaffold include:

Critical Functionalities : The C7-ketone, C9-OH (hydroxyl), and C8,C14-alkene groups are essential for maintaining biological activity. nih.gov

Tolerant Sites for Modification : The C6-OH and the C15,C16-alkene moieties have been identified as sites that can be modified to produce new derivatives. nih.gov

One common derivatization strategy involves the esterification of the C6-hydroxyl group. For instance, the C6-acetate derivative of Sphaeropsidin A was found to have a potency equal to that of the parent compound, suggesting that this position is amenable to modification. nih.gov Another significant strategy, which has yielded potent analogs, is the modification of the C15,C16-alkene moiety, primarily through olefin cross-metathesis reactions. txst.edunih.gov This approach allows for the introduction of various lipophilic and aromatic groups to enhance the compound's properties. txst.edu

Synthesis of C15,C16-Alkene Cross-Metathesis Analogues for Enhanced Activity

A highly successful strategy for enhancing the anticancer potency of the sphaeropsidin scaffold is the synthesis of analogs via olefin cross-metathesis at the C15,C16-alkene position. txst.edu This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes like the Grubbs catalyst, enabling the covalent linkage of new chemical entities to the sphaeropsidin core. nih.govorganic-chemistry.org

A notable early success was the preparation of a pyrene-conjugated derivative of Sphaeropsidin A. nih.govresearchgate.net This analog demonstrated a significant increase in potency, with IC₅₀ values 5 to 10 times lower than the original natural product when tested against a panel of cancer cells. nih.govresearchgate.net However, the potential mutagenicity associated with pyrene-containing compounds prompted further research to replace the pyrene moiety. nih.gov

Subsequent work focused on creating a diverse family of C15,C16-alkene cross-metathesis analogs by introducing other aromatic and non-aromatic hydrophobic groups. nih.gov The goal was to develop compounds that retain the high potency of the pyrene analog but are predicted to be non-mutagenic. nih.govresearchgate.net Examples of these successful second-generation analogs include those containing pentamethylphenyl and triphenylethylene groups. nih.gov These studies confirmed that increasing the lipophilic bulk at this position could improve activity. txst.edu

Table 1: Representative C15,C16-Alkene Cross-Metathesis Sphaeropsidin A Analogues and Their Activity
Analog GroupModification at C15,C16-AlkeneReported OutcomeReference
Pyrene-ConjugatedAddition of a pyrene moiety5-10x increase in potency compared to Sphaeropsidin A nih.govresearchgate.net
Aromatic/HydrophobicReplacement of pyrene with pentamethylphenyl groupRetained high in vitro anticancer potency nih.govnih.gov
Aromatic/HydrophobicReplacement of pyrene with triphenylethylene groupRetained high in vitro anticancer potency nih.govnih.gov
Aromatic RingAddition of an aromatic ring at C16Displayed stronger toxicity towards glioblastoma cells in 2D and 3D cultures than the parent compound nih.gov

Rational Design of this compound Analogues for Specific Biological Targets

The rational design of sphaeropsidin analogs is based on a molecular-level understanding of their biological targets and mechanisms of action. researchgate.netpatsnap.com The primary mechanism of the parent compound, Sphaeropsidin A, involves the impairment of Regulatory Volume Increase (RVI) in cancer cells. researchgate.netnih.gov This disruption leads to a rapid and marked cellular shrinkage, which ultimately triggers apoptosis, bypassing typical resistance pathways. nih.govnih.gov

Analog design aims to optimize this activity and explore new mechanisms. Key considerations in the rational design process include:

Targeting RVI : Sphaeropsidin A's effect on RVI is thought to be related to the targeting of ion transporters such as the Na-K-2Cl electroneutral cotransporter or Cl⁻/HCO₃⁻ anion exchangers. researchgate.netnih.gov Analog design can focus on enhancing the interaction with these specific transporters.

Improving Potency : SAR studies have shown that modifying the C15,C16-alkene can significantly increase potency. txst.edu The design strategy involves synthesizing derivatives with varying degrees of lipophilic bulk, such as different numbers of aromatic rings, to enhance anticancer activity. txst.edu

Overcoming Limitations : A significant challenge with some highly potent analogs, like the pyrene derivative, is potential mutagenicity linked to DNA intercalation. nih.gov Rational design has been employed to create non-intercalating compounds, such as the pentamethylphenyl and triphenylethylene analogs, that maintain high potency without the predicted mutagenic effects. nih.gov This demonstrates a successful effort to decouple the desired anticancer effect from undesirable properties.

Impact of Structural Modifications on Differential Cellular Response Profiles

Structural modifications to the sphaeropsidin scaffold can dramatically alter the resulting cellular response, leading to analogs with potentially novel mechanisms of action. While Sphaeropsidin A induces apoptosis via cellular shrinkage, some of its semisynthetic derivatives trigger cell death through entirely different pathways. nih.govnih.gov

A key example is the difference in cellular effects between Sphaeropsidin A and its lipophilic C15,C16-alkene derivatives. Several of these new analogs were found to induce severe endoplasmic reticulum (ER) swelling, a phenomenon not observed with the natural parent compound. nih.govnih.gov This ER swelling is associated with potent proteasomal inhibition, which ultimately leads to cell death. nih.govnih.gov

This discovery is significant because it shows that modification at a single, tolerated site on the sphaeropsidin scaffold can switch the compound's mechanism of action. The pyrene-conjugated derivative was the first to be identified with this property, but subsequent research showed that the pyrene moiety itself was not essential for inducing ER swelling. nih.govnih.gov Other lipophilic substituents linked to C-16 could produce the same effect, opening new avenues for chemical optimization. nih.gov

These findings underscore that semisynthetic modification is not only a tool for enhancing potency but also for generating chemical diversity that can lead to new biological activities and mechanisms for combating drug-resistant cancers. nih.gov

Table 2: Comparison of Cellular Responses to Sphaeropsidin A and its C15,C16-Alkene Derivatives
Compound TypePrimary Mechanism of ActionObserved Cellular PhenotypeReference
Sphaeropsidin A (Parent Compound)Impairment of Regulatory Volume Increase (RVI)Marked and rapid cellular shrinkage leading to apoptosis researchgate.netnih.gov
C15,C16-Alkene Lipophilic Derivatives (e.g., Pyrene-conjugated analog)Strong proteasomal inhibitionSevere Endoplasmic Reticulum (ER) swelling leading to cell death nih.govnih.govnih.gov

Chemical Stability and Degradation Pathways of Sphaeropsidin F

Stability Assessment of Sphaeropsidin A under Simulated Physiological Conditions

While this article focuses on Sphaeropsidin F, detailed stability studies have been prominently conducted on its analogue, Sphaeropsidin A (SphA). These studies provide critical insights into the potential liabilities of the shared pimarane (B1242903) scaffold. The physicochemical stability of SphA has been shown to be poor under physiological conditions, a factor that could impede its potential development. nih.govresearchgate.net

Research investigating the stability of SphA in cell culture medium (MEM) and phosphate-buffered saline (PBS) revealed significant degradation that is dependent on temperature and the composition of the medium. nih.gov At 37°C, the degradation of SphA was markedly more pronounced in the cell culture medium compared to PBS. nih.gov A preliminary investigation noted that approximately 32–43% of SphA degraded within 24 hours of incubation in cell culture medium at physiological pH. nih.gov

The table below summarizes the stability of Sphaeropsidin A under different simulated physiological conditions over a 48-hour period. nih.gov

Identification of Degradation Metabolites of this compound

Based on a thorough review of the available scientific literature, there are currently no studies that identify the specific degradation metabolites of this compound. Research in this area has concentrated on the more abundant analogue, Sphaeropsidin A. For Sphaeropsidin A, a major degradation metabolite has been identified and structurally elucidated as (4R)-4,4′,4′-trimethyl-3′-oxo-4-vinyl-4′,5′,6′,7′-tetrahydro-3′H-spiro[cyclohexane-1,1′-isobenzofuran]-2-ene-2-carboxylic acid. nih.gov Other minor degradation products of Sphaeropsidin A have also been proposed, primarily involving the cleavage of the lactone-bridge. nih.gov However, equivalent degradation pathway studies for this compound have not been reported.

Factors Influencing this compound Chemical Stability (e.g., pH, presence of amino acids)

Specific studies detailing the factors that influence the chemical stability of this compound are not available in the current scientific literature. However, extensive research on Sphaeropsidin A demonstrates that its stability is significantly affected by its chemical environment. nih.govrsc.org

The degradation of Sphaeropsidin A was found to be markedly accelerated in the presence of amino acids within a cell culture medium compared to a simple buffer solution. nih.govulb.be This suggests that the amino acids may play a role in catalyzing the degradation process. nih.gov The stability of Sphaeropsidin A is also dependent on temperature and pH. nih.gov Given the structural similarity between the sphaeropsidins, it is plausible that the stability of this compound would also be sensitive to factors such as pH and the presence of nucleophilic species like amino acids, but dedicated studies are required to confirm this.

Strategies to Enhance the Chemical Stability of this compound

There are no strategies specifically reported in the scientific literature for enhancing the chemical stability of this compound. The challenge of poor physicochemical stability has been recognized as a significant hurdle for the development of Sphaeropsidin A. researchgate.netrsc.org To address this, research efforts have focused on creating semi-synthetic derivatives and analogues of Sphaeropsidin A to improve its stability and potency. researchgate.netulb.be These strategies include the hemi-synthesis of new lipophilic derivatives and the creation of pyrene-conjugated analogues. ulb.be Such efforts have not yet been extended to or reported for this compound.

Table of Mentioned Compounds

Future Research Directions and Potential Contributions of Sphaeropsidin F to Chemical Biology

Advanced Mechanistic Elucidation of Sphaeropsidin F Biological Actions

A fundamental area for future research is the detailed elucidation of this compound's mechanism of action. Initial studies have shown that it exhibits phytotoxic effects, albeit less severe than those of Sphaeropsidin A. publish.csiro.au For instance, a solution of this compound at a concentration of 0.1 mg/mL induced yellowing of the apical leaves in Cupressus sempervirens twigs, while C. macrocarpa and C. arizonica were unaffected, indicating a species-specific sensitivity. publish.csiro.au This suggests that modifications to the A ring of the sphaeropsidin structure can significantly alter its biological activity. publish.csiro.au

Future studies should employ a multi-pronged approach to unravel its molecular targets and pathways. Advanced techniques such as chemical proteomics, utilizing affinity-based probes derived from this compound, could identify direct binding partners within cells. Furthermore, transcriptomic and proteomic profiling of cells or organisms treated with this compound would provide a global view of the cellular response, highlighting the pathways and processes it perturbs. Understanding these mechanisms at a molecular level is crucial for harnessing its potential for targeted applications.

Exploration of Novel Biological Activities of this compound

While initially characterized by its phytotoxicity, the broader biological activity spectrum of this compound remains largely unexplored. publish.csiro.au The diverse activities observed in other sphaeropsidins, such as the anticancer and antimicrobial properties of Sphaeropsidin A, suggest that this compound may also possess a range of valuable bioactivities. nih.govmdpi.comresearchgate.netfupress.net

Systematic screening of this compound against various cancer cell lines, including multidrug-resistant strains, is a logical next step. ulb.ac.benih.govscispace.comnih.gov Its unique hydroxylation pattern, differing from the hemiketal lactone system of Sphaeropsidin A, could lead to novel interactions with cancer-related targets. vulcanchem.com Additionally, its potential as an antimicrobial agent against a broad spectrum of pathogenic bacteria and fungi warrants investigation, especially in the context of rising antibiotic resistance. nih.govcolab.ws Exploring its insecticidal properties, similar to the activity of Sphaeropsidin A against Aedes aegypti and Spodoptera littoralis, could also open avenues for its use in agriculture. mdpi.commdpi.com

High-Throughput Screening and Computational Modeling for this compound Analogues

The development of synthetic and semi-synthetic analogues of this compound is a promising strategy to enhance its biological activities and refine its target specificity. vulcanchem.com Structure-activity relationship (SAR) studies, guided by high-throughput screening (HTS) of a diverse library of this compound derivatives, will be instrumental in identifying key structural motifs responsible for its biological effects. researchgate.net

Computational modeling and in silico docking studies can play a pivotal role in this process. txst.edu By simulating the interaction of this compound and its analogues with potential biological targets, researchers can predict binding affinities and guide the rational design of more potent and selective compounds. This computational approach, combined with experimental validation, will accelerate the discovery of lead compounds with therapeutic potential. For instance, recent work on Sphaeropsidin A has shown that structural modifications can significantly improve its anticancer activity, a strategy that could be applied to this compound. vulcanchem.comulb.ac.be

Investigation of this compound in Complex Biological Systems and Preclinical Models

For example, if this compound demonstrates promising anticancer activity in cell-based assays, its efficacy could be evaluated in xenograft models of human cancers. Similarly, if it shows potent antimicrobial or insecticidal properties, its effectiveness could be tested in relevant infection or pest infestation models. mdpi.commdpi.com

Biotechnological Approaches for Sustainable Production of this compound

The natural production of this compound by the fungus Sphaeropsis sapinea f. sp. cupressi (also known as Diplodia cupressi) and Smardaea species provides a starting point for its supply. vulcanchem.com However, for large-scale applications, relying solely on fungal fermentation may not be efficient or sustainable. The biosynthesis of pimarane (B1242903) diterpenes like this compound begins with geranylgeranyl pyrophosphate (GGPP). vulcanchem.comresearchgate.net

Therefore, future research should focus on biotechnological approaches to enhance its production. This could involve metabolic engineering of the producing fungal strains to upregulate the biosynthetic pathway leading to this compound. Another promising avenue is the heterologous expression of the this compound biosynthetic gene cluster in a more amenable host organism, such as Saccharomyces cerevisiae or Escherichia coli. These approaches would enable a more controlled, scalable, and sustainable production of this compound, facilitating further research and development.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Sphaeropsidin F, and how do they influence its bioactivity?

  • Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. The tetracyclic diterpenoid backbone (C20H26O5) and functional groups (e.g., epoxide rings, hydroxyl groups) are critical for its antibiotic activity. Comparative studies with structural analogs (e.g., Sphaeropsidin A) can identify pharmacophores responsible for target binding. For reproducibility, ensure raw spectral data and crystallographic coordinates are deposited in open-access repositories .

Q. What experimental methodologies are commonly employed to isolate this compound from natural sources?

  • Methodological Answer : Isolation protocols involve solvent extraction (e.g., ethyl acetate), followed by chromatographic techniques like flash column chromatography and HPLC. Bioassay-guided fractionation is recommended to track antimicrobial activity during purification. Detailed protocols should include solvent ratios, column specifications, and retention times to enable replication. Data articles (per F1000 guidelines) are ideal for sharing step-by-step isolation workflows .

Q. How is the biosynthesis pathway of this compound hypothesized, and what genomic tools can validate it?

  • Methodological Answer : Hypothesized pathways (e.g., mevalonate or methylerythritol phosphate routes) can be tested via isotopic labeling and gene knockout studies in fungal producers. Genome mining using tools like antiSMASH identifies biosynthetic gene clusters. Transcriptomic analysis under stress conditions (e.g., nutrient limitation) may reveal regulatory elements. Ensure raw sequencing data is publicly archived with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different cellular models?

  • Methodological Answer : Apply a mixed-methods approach:

  • Quantitative : Dose-response assays in standardized cell lines (e.g., ATCC strains) with controlled growth conditions.
  • Qualitative : Transcriptomic/proteomic profiling to identify differentially expressed pathways.
  • Meta-analysis : Systematically review existing literature using PRISMA guidelines to assess biases (e.g., solvent choice, assay endpoints). Frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) can structure the synthesis of heterogeneous data .

Q. What are the optimal in vitro assay conditions for evaluating this compound’s antibiotic efficacy against multidrug-resistant pathogens?

  • Methodological Answer :

  • Strain Selection : Use WHO-priority pathogens (e.g., Klebsiella pneumoniae carbapenemase-producers) with documented resistance profiles.
  • Assay Design : Broth microdilution (CLSI guidelines) with controls for solvent cytotoxicity. Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Data Reporting : Minimum Inhibitory Concentration (MIC) values must be accompanied by growth medium pH, incubation temperature, and inoculum size. Use standardized formats like MIAME (Minimum Information About a Microarray Experiment) for metadata .

Q. How can computational modeling improve the targeted synthesis of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial topoisomerases).
  • QSAR Models : Train quantitative structure-activity relationship models using open-source tools (e.g., RDKit) to prioritize synthetic targets.
  • Validation : Compare in silico predictions with experimental IC50 values. Publish code and datasets in GitHub/GitLab repositories with version control .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in this compound research, particularly when handling unstable intermediates?

  • Methodological Answer :

  • Documentation : Record reaction conditions (temperature, solvent purity, catalyst loadings) in electronic lab notebooks with timestamps.
  • Stability Testing : Use accelerated degradation studies (ICH guidelines) to identify labile functional groups.
  • Data Sharing : Deposit raw NMR spectra, chromatograms, and crystallographic data in discipline-specific repositories (e.g., PubChem, Zenodo). Follow F1000’s data article guidelines for methodological transparency .

Ethical & Literature Considerations

Q. How should researchers address potential gaps in the literature on this compound’s ecological roles beyond antimicrobial activity?

  • Methodological Answer : Conduct systematic reviews using PICO (Population, Intervention, Comparison, Outcome) to map existing studies. For novel ecological hypotheses (e.g., allelopathic effects), design field experiments with controls for environmental variables. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sphaeropsidin F
Reactant of Route 2
Sphaeropsidin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.